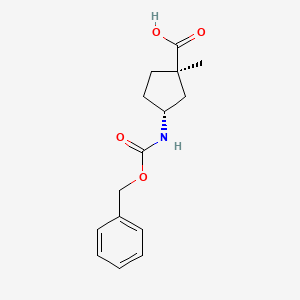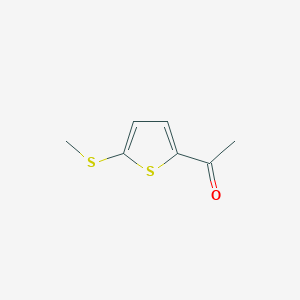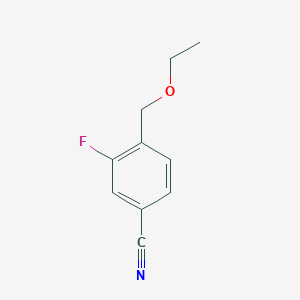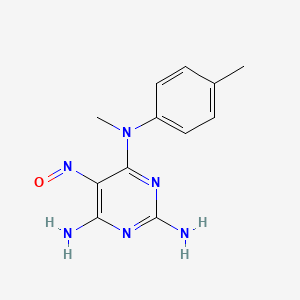
4-N-methyl-4-N-(4-methylphenyl)-5-nitrosopyrimidine-2,4,6-triamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-N-methyl-4-N-(4-methylphenyl)-5-nitrosopyrimidine-2,4,6-triamine is a synthetic organic compound belonging to the class of pyrimidine derivatives. These compounds are known for their diverse applications in medicinal chemistry, materials science, and as intermediates in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-N-methyl-4-N-(4-methylphenyl)-5-nitrosopyrimidine-2,4,6-triamine typically involves multi-step organic reactions. A common approach might include:
Formation of the Pyrimidine Ring: Starting with a suitable precursor, such as a substituted urea or guanidine, the pyrimidine ring can be constructed through cyclization reactions.
N-Methylation and N-Phenylation: The introduction of the N-methyl and N-(4-methylphenyl) groups can be achieved through nucleophilic substitution reactions using methylating agents (e.g., methyl iodide) and aryl halides (e.g., 4-methylphenyl chloride).
Nitrosation: The nitroso group can be introduced by treating the intermediate compound with nitrosating agents like sodium nitrite in acidic conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
4-N-methyl-4-N-(4-methylphenyl)-5-nitrosopyrimidine-2,4,6-triamine can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield nitro derivatives, while reduction could produce amines.
Wissenschaftliche Forschungsanwendungen
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use as a probe or inhibitor in biochemical assays.
Medicine: Exploration as a candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry: Use in the production of specialty chemicals or materials with unique properties.
Wirkmechanismus
The mechanism of action of 4-N-methyl-4-N-(4-methylphenyl)-5-nitrosopyrimidine-2,4,6-triamine would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signal transduction pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-N-methyl-4-N-(4-methylphenyl)-pyrimidine-2,4,6-triamine: Lacks the nitroso group, which may result in different reactivity and applications.
4-N-methyl-4-N-phenyl-5-nitrosopyrimidine-2,4,6-triamine: Similar structure but without the methyl group on the phenyl ring.
4-N-methyl-4-N-(4-methylphenyl)-pyrimidine-2,4,6-triamine: Similar structure but without the nitroso group.
Eigenschaften
CAS-Nummer |
6939-56-6 |
|---|---|
Molekularformel |
C12H14N6O |
Molekulargewicht |
258.28 g/mol |
IUPAC-Name |
4-N-methyl-4-N-(4-methylphenyl)-5-nitrosopyrimidine-2,4,6-triamine |
InChI |
InChI=1S/C12H14N6O/c1-7-3-5-8(6-4-7)18(2)11-9(17-19)10(13)15-12(14)16-11/h3-6H,1-2H3,(H4,13,14,15,16) |
InChI-Schlüssel |
UESYSZZCUNHOFB-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)N(C)C2=NC(=NC(=C2N=O)N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




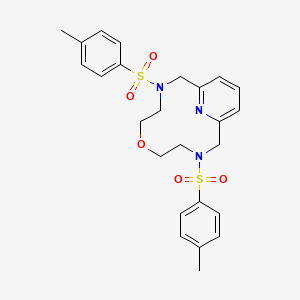
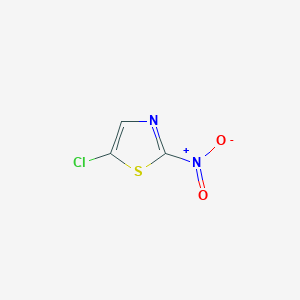
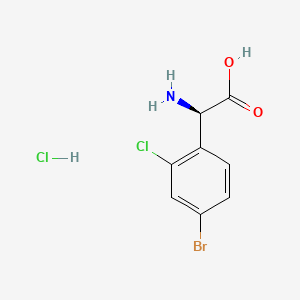
![5-[(1-Butoxyethoxy)methyl]-1,3-benzodioxole](/img/structure/B14023372.png)

![tert-butyl N-(5-amino-3-oxabicyclo[3.1.1]heptan-1-yl)carbamate](/img/structure/B14023393.png)

![8-(tert-Butyl) 7-methyl (S)-1,4-dioxa-8-azaspiro[4.5]decane-7,8-dicarboxylate](/img/structure/B14023404.png)
